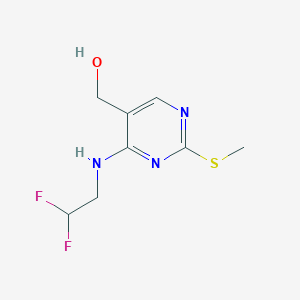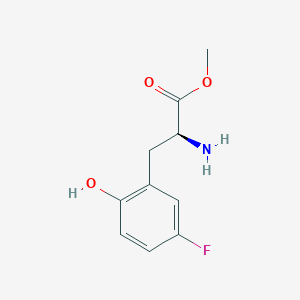
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-dicarbonyl compounds with amidines.
Introduction of the difluoroethyl group: This step might involve nucleophilic substitution reactions using difluoroethylamine.
Attachment of the methylthio group: This can be done through thiolation reactions using methylthiolating agents.
Addition of the methanol group: This step might involve hydroxymethylation reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or hydroxyl groups.
Reduction: Reduction reactions might target the pyrimidine ring or the difluoroethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced derivatives, substituted pyrimidines, and various functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic synthesis. Biology : It could be studied for its potential biological activity, including interactions with enzymes or receptors. Medicine : The compound might be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties. Industry : It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Similar Compounds
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but lacks the difluoroethyl group.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure but with an acetic acid group.
Uniqueness: : The presence of the difluoroethyl group and the specific combination of functional groups in (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol might confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.
Eigenschaften
Molekularformel |
C8H11F2N3OS |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
[4-(2,2-difluoroethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C8H11F2N3OS/c1-15-8-12-2-5(4-14)7(13-8)11-3-6(9)10/h2,6,14H,3-4H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
RNDZLAXNWOWFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)NCC(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052153.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)
![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)





![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)


